molecular formula C8H14BrClO B3193652 8-bromooctanoyl Chloride CAS No. 73674-09-6

8-bromooctanoyl Chloride

Cat. No.: B3193652
CAS No.: 73674-09-6
M. Wt: 241.55 g/mol
InChI Key: JHGJURXAOMDIBR-UHFFFAOYSA-N
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Description

8-bromooctanoyl Chloride is a useful research compound. Its molecular formula is C8H14BrClO and its molecular weight is 241.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry

Synthesis of Polycations
8-Bromooctanoyl chloride is utilized in the synthesis of highly branched polycations. In one study, polyglycerol was reacted with this compound in N-methylpyrrolidone (NMP) to create polyelectrolytes with varying spacer lengths. The reaction was conducted at elevated temperatures (80°C) to achieve complete conversion with yields up to 90% . This method demonstrates the compound's utility in modifying polymer structures for enhanced functionality.

Functionalization of Cellulose
The compound is also employed in modifying cellulose derivatives, such as nano-cellulose. By facilitating the formation of cellulose esters, this compound enhances the properties of cellulose for applications in biocomposites and other materials . This modification is crucial for developing materials with specific mechanical and chemical properties.

Nanotechnology

Surface Modification of Nanomaterials
In nanotechnology, this compound is used to modify the surface of nanomaterials, such as nano-cellulose. This modification allows for improved compatibility with various polymers and enhances the overall performance of nanocomposites . The ability to tailor the surface characteristics of nanoparticles makes this compound valuable for developing advanced materials in electronics and biomedicine.

Medicinal Chemistry

Role in Drug Development
Research indicates that this compound can serve as a precursor for synthesizing bioactive compounds. For instance, it has been referenced in studies related to phosphodiesterase type IV (PDE4) inhibitors, which are important in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's ability to form complex structures makes it a candidate for developing new therapeutic agents.

Case Studies

Study Application Findings
Synthesis of PolycationsPolymer ChemistryAchieved high yields (up to 90%) for polyelectrolytes through reaction with polyglycerol .
Modification of Nano-CelluloseNanotechnologyImproved surface properties leading to enhanced compatibility with polymers .
PDE4 Inhibitors DevelopmentMedicinal ChemistryUtilized as a precursor for compounds targeting inflammatory diseases .

Properties

CAS No.

73674-09-6

Molecular Formula

C8H14BrClO

Molecular Weight

241.55 g/mol

IUPAC Name

8-bromooctanoyl chloride

InChI

InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2

InChI Key

JHGJURXAOMDIBR-UHFFFAOYSA-N

SMILES

C(CCCC(=O)Cl)CCCBr

Canonical SMILES

C(CCCC(=O)Cl)CCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Bromooctanoic acid (200 g) was added slowly to thionyl chloride (325 ml). The mixture was stirred at 60° for 1 hour. Excess thionyl chloride distilled off in vacuo. The dark oily residue was distilled to give 8-bromooctanoyl chloride as colorless oil, b.p. 112°-114°/0.1-0.3 mm Hg, (202.38, 93%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 8-bromooctanoic acid (2.5 g, 11.2 mmol, commercially available e.g. from Aldrich) in toluene (50 ml) was added thionyl chloride (2 ml), and the mixture was stirred at room temperature overnight. The solvent was evaporated and the residue was co-evaporated with dichloromethane (2×25 ml) to give a brown oil which solidified on standing (found to be starting acid by NMR). This material was redissolved in toluene (25 ml), thionyl chloride (2 ml) was added, and the mixture was stirred at room temperature for 8 hours and then left standing overnight. The reaction mixture was evaporated to dryness and the residue was co-evaporated with dichloromethane (2×30 ml) to give the title compound as a brown oil (2.4 g), as a 3:2 mixture of product: starting acid (by NMR). 1H NMR (400 MHz, chloroform-d) δ (delta) ppm 1.37 (4H, m), 1.45 (2H, m), 1.67 (2H, m), 1.86 (2H, m), 2.90 (2H, t, J=7 Hz), 3.42 (2H, t, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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